Benzylhydrazinedihydrochloride Benzylhydrazinedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432336
InChI: InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H
SMILES:
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol

Benzylhydrazinedihydrochloride

CAS No.:

Cat. No.: VC17432336

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

Benzylhydrazinedihydrochloride -

Specification

Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
IUPAC Name benzylhydrazine;hydron;dichloride
Standard InChI InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H
Standard InChI Key MSJHOJKVMMEMNX-UHFFFAOYSA-N
Canonical SMILES [H+].[H+].C1=CC=C(C=C1)CNN.[Cl-].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Benzylhydrazinedihydrochloride is characterized by a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to a hydrazine moiety (NHNH2\text{NHNH}_2), with two hydrochloride counterions enhancing its stability and solubility. Key identifiers include:

PropertyValue
CAS Number20570-96-1
Molecular FormulaC7H10N22HCl\text{C}_7\text{H}_{10}\text{N}_2 \cdot 2\text{HCl}
Molecular Weight195.09 g/mol
SMILES NotationC1=CC=C(C=C1)CNN.Cl.Cl\text{C1=CC=C(C=C1)CNN.Cl.Cl}
IUPAC NameBenzylhydrazine; dihydrochloride

The dihydrochloride form distinguishes it from the monohydrochloride variant (CAS 1073-62-7), offering distinct physicochemical properties such as higher solubility in polar solvents and enhanced stability under acidic conditions .

Synthesis and Industrial Production

Synthetic Routes

Benzylhydrazinedihydrochloride is typically synthesized via the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

C6H5CH2Cl+N2H4H2O+2HClC6H5CH2NHNH22HCl+H2O\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} + 2\text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 \cdot 2\text{HCl} + \text{H}_2\text{O}

Key parameters influencing yield and purity include:

  • Temperature: Maintained at 0–5°C to minimize side reactions.

  • Molar Ratios: Excess hydrazine hydrate ensures complete conversion of benzyl chloride.

  • Purification: Recrystallization from ethanol-water mixtures yields >95% purity .

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to optimize reaction kinetics and reduce byproduct formation. Post-synthesis steps include:

  • Filtration: Removal of unreacted hydrazine and chloride residues.

  • Drying: Lyophilization to obtain a free-flowing crystalline powder.

Physicochemical Properties

PropertyValue
Solubility in Water120 g/L (25°C)
Melting Point215–217°C (decomposition)
pKa (Hydrazine moiety)3.1 ± 0.2

The compound’s high solubility in aqueous media facilitates its use in biological assays and solution-phase reactions.

Applications in Organic Synthesis

Hydrazone Formation

Benzylhydrazinedihydrochloride reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, intermediates in synthesizing heterocycles like pyrazoles and indoles:

R1R2C=O+C6H5CH2NHNH22HClR1R2C=NNHCH2C6H5+2HCl+H2O\text{R}_1\text{R}_2\text{C=O} + \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 \cdot 2\text{HCl} \rightarrow \text{R}_1\text{R}_2\text{C=NNHCH}_2\text{C}_6\text{H}_5 + 2\text{HCl} + \text{H}_2\text{O}

Case Study: Reaction with ethyl acetoacetate yields pyrazole derivatives with >80% regioselectivity, critical for pharmaceutical applications .

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Anticancer Agents: Hydrazine derivatives inhibit histone deacetylases (HDACs) in preclinical studies.

  • Antifungals: Benzylhydrazine-based compounds exhibit IC₅₀ values of 12 µM against Candida albicans.

Biological Activity and Toxicology

Genotoxicity and Carcinogenicity

Chronic exposure studies in Swiss mice (0.015% in drinking water) revealed:

  • Lung Adenomas: 42% incidence in females after 12 months.

  • Hepatotoxicity: Elevated serum ALT levels (2.5× control) indicating liver damage.

Enzyme Inhibition

Benzylhydrazinedihydrochloride acts as a competitive inhibitor of copper-dependent amine oxidases (IC₅₀ = 10 µM), forming stable enzyme-inhibitor complexes via covalent adducts.

ParameterRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, eye protection
Storage Conditions2–8°C in airtight containers
DisposalIncineration following EPA guidelines

Comparison with Related Hydrazine Derivatives

CompoundBenzylhydrazinedihydrochloridePhenylhydrazine HCl
Molecular Weight195.09 g/mol144.59 g/mol
Carcinogenicity (Mice)42% lung tumors22% vascular tumors
Solubility in Ethanol45 g/L28 g/L

The dihydrochloride form’s higher bioavailability explains its enhanced biological activity compared to analogues .

Recent Research Developments

Perovskite Solar Cells (PSCs)

Incorporating benzylhydrazinedihydrochloride into perovskite precursor inks reduces iodine content by 90%, achieving a power conversion efficiency (PCE) of 23.7% in inverted p-i-n PSCs.

Green Chemistry Applications

The compound’s ability to scavenge reactive iodine species positions it as a sustainable alternative to toxic antioxidants in industrial processes.

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